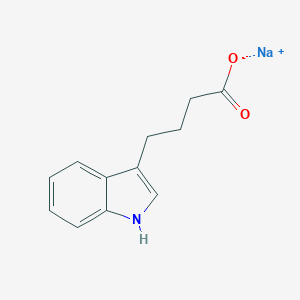

Sodium 4-(1H-indol-3-yl)butanoate

描述

Sodium 4-(1H-indol-3-yl)butanoate is a chemical compound derived from indole, a significant heterocyclic system found in many natural products and drugs.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(1H-indol-3-yl)butanoate typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Chemical Reactions Involving Sodium 4-(1H-indol-3-yl)butanoate

The chemical reactions of this compound can be classified into several categories, including esterification, nucleophilic substitution, oxidation, and reduction reactions.

2.1. Esterification

Esterification is a common reaction for converting carboxylic acids into esters. This compound can undergo esterification to form various esters by reacting with alcohols under acidic conditions.

Example Reaction:

2.2. Nucleophilic Substitution

The compound can act as a nucleophile in substitution reactions, particularly at the indole nitrogen or the butanoate moiety. This allows for the synthesis of various derivatives by substituting different electrophiles.

Example Reaction:

2.3. Oxidation Reactions

The indole ring in this compound can be oxidized to form oxindole derivatives or other oxidized products. Common oxidizing agents include potassium permanganate or chromium trioxide.

Example Reaction:

2.4. Reduction Reactions

Reduction can convert the butanoate group into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.

Example Reaction:

3.2. Biological Activity

Studies have indicated that compounds derived from this compound exhibit significant biological activities:

科学研究应用

Medicinal Chemistry Applications

Neuropharmacology:

Sodium 4-(1H-indol-3-yl)butanoate exhibits significant potential in the treatment of central nervous system (CNS) disorders. Studies indicate that this compound can modulate neurotransmitter systems, particularly influencing serotonin receptors, which are critical for mood regulation. Its derivatives have been explored for therapeutic benefits in conditions such as depression and anxiety.

Pharmacological Activity:

Research highlights that this compound interacts with various biological targets, including receptors involved in pain modulation and inflammation. Its structural similarities to other indole-based compounds allow it to exhibit diverse pharmacological properties, making it a candidate for drug development.

Plant Biology Applications

Plant Growth Regulation:

This compound is recognized for its role as a plant growth regulator, particularly in promoting root formation. Similar to indole-3-butyric acid (IBA), this compound can enhance adventitious root development when applied exogenously. This application is crucial in horticulture for improving plant propagation techniques and increasing crop yields .

Mechanisms of Action:

The compound functions by regulating various physiological processes within plants, including responses to biotic and abiotic stresses. It has been shown to improve rooting efficiency in cuttings and enhance overall plant growth under controlled conditions .

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on anxiety-like behaviors in animal models. The results indicated that administration of the compound led to significant reductions in anxiety levels, suggesting its potential as an anxiolytic agent. The underlying mechanism was linked to enhanced serotonergic activity within the CNS.

Case Study 2: Rooting Efficiency in Horticulture

In a controlled experiment, cuttings treated with this compound showed a marked increase in root formation compared to untreated controls. The application of this compound resulted in a higher percentage of successful rooting and improved plant vigor, demonstrating its efficacy as a rooting hormone substitute .

作用机制

The mechanism of action of Sodium 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Indole-3-acetic acid: A plant hormone with similar structural features and biological activities.

4-(1H-indol-3-yl)butanoic acid: The parent compound from which Sodium 4-(1H-indol-3-yl)butanoate is derived.

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity in various chemical and biological systems .

生物活性

Sodium 4-(1H-indol-3-yl)butanoate is a sodium salt derived from 4-(1H-indol-3-yl)butanoic acid, which has attracted significant attention in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by its unique structure, featuring an indole moiety linked to a butanoate group, which contributes to its diverse biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₁₂NNaO₂. Its structure allows it to interact with various biological targets, particularly in the central nervous system (CNS). The indole ring is known for its ability to modulate neurotransmitter systems, which is crucial for potential therapeutic applications in treating mood disorders, neurodegenerative diseases, and inflammation-related conditions.

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. Key mechanisms include:

- Serotonin Receptor Interaction : The compound may influence serotonin receptor activity, which is vital for mood regulation and has implications in treating depression and anxiety disorders.

- Anti-inflammatory Effects : It has been shown to exert anti-inflammatory properties, potentially through the modulation of signaling pathways such as NF-κB, which is involved in inflammatory responses .

- Neuroprotective Properties : Research indicates that this compound may provide neuroprotective effects, particularly in models of spinal cord injury, where it improved motor function recovery and reduced histopathological changes .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Neuroprotective Effects in Spinal Cord Injury :

A study demonstrated that sodium butyrate (SB), related to this compound, significantly improved motor function recovery in a mouse model of spinal cord injury. The treatment reduced inflammatory markers and promoted neuronal survival through modulation of the NF-κB signaling pathway . -

Influence on Neurotransmitter Systems :

Research indicates that indole derivatives can act on serotonin receptors, enhancing their activity. This mechanism suggests potential applications in treating psychiatric conditions such as depression and anxiety, where serotonin dysregulation is a common feature.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives. The following table compares it with related compounds based on their structural features and biological activities:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Sodium 2-(1H-indol-3-yl)acetate | 0.92 | Indole derivative with acetic acid moiety |

| Sodium 2-(2-amino phenyl)-2-oxoacetate | 0.62 | Contains an amino group; differing biological activity |

| Sodium 2-(5-Methyl-1H-indol-3-yl)acetic acid | 0.94 | Methyl substitution on the indole ring |

These comparisons highlight how this compound's unique butanoate side chain may confer distinct pharmacological properties compared to other similar compounds.

属性

IUPAC Name |

sodium;4-(1H-indol-3-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDSTGDTZFQGNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635762 | |

| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10265-70-0 | |

| Record name | Sodium 4-(1H-indol-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。